molecular formula C18H14N4O3S2 B2442316 (Z)-N'-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetyl)isonicotinohydrazide CAS No. 304894-48-2

(Z)-N'-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetyl)isonicotinohydrazide

Cat. No.: B2442316
CAS No.: 304894-48-2
M. Wt: 398.46
InChI Key: OEXGVVWDYQLVAD-UVTDQMKNSA-N
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Description

(Z)-N'-(2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetyl)isonicotinohydrazide is a complex organic compound characterized by its unique structure and diverse applications in scientific research. This compound belongs to the class of thiazolidinone derivatives, which are known for their significant biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N'-(2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetyl)isonicotinohydrazide typically involves the reaction of isonicotinic acid hydrazide with 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic acid. The reaction is usually carried out under acidic conditions, often using a catalyst such as p-toluenesulfonic acid.

Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and precise control of temperature, pH, and reaction time to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under different conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as enzyme inhibition and fluorescent imaging.

  • Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (Z)-N'-(2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetyl)isonicotinohydrazide exerts its effects involves interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

  • Rhodanine-3-acetic acid derivatives

  • Substituted benzylidene-4-thioxothiazolidin-2-one derivatives

Uniqueness: (Z)-N'-(2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetyl)isonicotinohydrazide stands out due to its unique structural features and diverse biological activities. While similar compounds may share some properties, this compound's specific combination of functional groups and molecular interactions make it distinct.

Properties

IUPAC Name

N'-[2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]pyridine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3S2/c23-15(20-21-16(24)13-6-8-19-9-7-13)11-22-17(25)14(27-18(22)26)10-12-4-2-1-3-5-12/h1-10H,11H2,(H,20,23)(H,21,24)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXGVVWDYQLVAD-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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